(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate
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Overview
Description
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is a derivative of abscisic acid, a plant hormone involved in various physiological processes. This compound is particularly significant in the study of plant growth and development, as well as in stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate typically involves the esterification of abscisic acid with ss-D-glucopyranosyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which are useful in studying the oxidative stress responses in plants.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol, providing insights into its metabolic pathways.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of abscisic acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Plays a crucial role in understanding plant hormone signaling and stress responses.
Industry: Utilized in the production of plant growth regulators and stress response enhancers.
Mechanism of Action
The mechanism of action of (S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate involves its interaction with specific receptors in plant cells. The molecular targets include protein phosphatases and transcription factors that modulate gene expression .
Comparison with Similar Compounds
Similar Compounds
Abscisic Acid: The parent compound, involved in similar physiological processes.
Abscisic Acid-ss-D-glucopyranosyl Ester: A closely related compound with similar biological activities.
Abscisic Acid Tetraacetate: Another derivative with distinct chemical properties.
Uniqueness
(S)-cis,trans-Abscisic Acid-ss-D-glucopyranosyl Ester Tetraacetate is unique due to its specific esterification and acetylation, which enhance its stability and bioavailability. This makes it particularly useful in long-term studies of plant stress responses and hormone signaling .
Properties
Molecular Formula |
C29H38O13 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C29H38O13/c1-15(9-10-29(36)16(2)12-21(34)13-28(29,7)8)11-23(35)42-27-26(40-20(6)33)25(39-19(5)32)24(38-18(4)31)22(41-27)14-37-17(3)30/h9-12,22,24-27,36H,13-14H2,1-8H3/b10-9+,15-11-/t22-,24-,25+,26-,27+,29-/m1/s1 |
InChI Key |
GOUHKXITLFXWDL-XGNWLEBCSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C)O)(C)C |
Origin of Product |
United States |
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